4,4'-Methylenebis(2-allylphenol)

Thermal degradation Benzoxazine thermosets Bridge stability

4,4'-Methylenebis(2-allylphenol) (CAS 62386-37-2) is a bifunctional bisphenol monomer bearing two ortho-allyl substituents linked through a central methylene (–CH₂–) bridge. Its molecular formula is C₁₉H₂₀O₂ with a molecular weight of 280.36 g/mol.

Molecular Formula C19H20O2
Molecular Weight 280.4 g/mol
CAS No. 62386-37-2
Cat. No. B12661940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis(2-allylphenol)
CAS62386-37-2
Molecular FormulaC19H20O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC=CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)CC=C)O
InChIInChI=1S/C19H20O2/c1-3-5-16-12-14(7-9-18(16)20)11-15-8-10-19(21)17(13-15)6-4-2/h3-4,7-10,12-13,20-21H,1-2,5-6,11H2
InChIKeyUSBRHIZNALIOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Methylenebis(2-allylphenol) CAS 62386-37-2: Structural and Physicochemical Baseline for Scientific Selection


4,4'-Methylenebis(2-allylphenol) (CAS 62386-37-2) is a bifunctional bisphenol monomer bearing two ortho-allyl substituents linked through a central methylene (–CH₂–) bridge . Its molecular formula is C₁₉H₂₀O₂ with a molecular weight of 280.36 g/mol . Key physicochemical parameters include a calculated LogP of 4.15–4.58, density of 1.101 g/cm³, boiling point of 443 °C at 760 mmHg, and two hydrogen bond donor sites, positioning it as a moderately lipophilic, thermally robust phenolic building block [1]. The compound is commercially available at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why 4,4'-Methylenebis(2-allylphenol) Cannot Be Interchanged with Generic Diallyl Bisphenols or Mono-Allyl Phenols


Substituting 4,4'-methylenebis(2-allylphenol) with 2,2'-diallyl bisphenol A (DABA) or monofunctional o-allylphenol introduces quantifiable performance deficits in thermosetting resin applications. The methylene bridge in this compound exhibits superior thermal stability over the isopropylidene linkage of DABA under nonoxidative degradation conditions [1]. Furthermore, the dual allyl functionality enables significantly higher crosslink density and glass transition temperatures compared to monofunctional allyl phenols such as eugenol or o-allylphenol, which lack the second polymerizable site [2]. Even among bisphenol-F analogs, the ortho-allyl substitution pattern is critical; isomers without allyl groups (e.g., unsubstituted bisphenol F) yield polybenzoxazines with Tg values approximately 125–145 °C lower than allyl-containing counterparts [3]. These structural features are not interchangeable without compromising the thermomechanical performance of the final cured network.

Quantitative Differentiation Evidence for 4,4'-Methylenebis(2-allylphenol) vs. Closest Analogs


Methylene Bridge Thermal Stability Outperforms Isopropylidene Linkage in Diallyl Bisphenol A

Thermal degradation studies on phenolic resin model systems demonstrate that the methylene (–CH₂–) bridge present in 4,4'-methylenebis(2-allylphenol) exhibits greater bond strength under nonoxidative conditions than the isopropylidene (–C(CH₃)₂–) linkage found in 2,2'-diallyl bisphenol A (DABA) [1]. This structural difference directly impacts the thermal stability of the resulting polybenzoxazine network. In cured bisphenol A-based benzoxazines, the isopropylidene linkage is a known weak point during thermal degradation, whereas the methylene bridge resists scission at elevated temperatures [1].

Thermal degradation Benzoxazine thermosets Bridge stability

Dual Allyl Functionality Enables ~125–145 °C Higher Tg vs. Non-Allyl Bisphenol Benzoxazines

The incorporation of allyl groups into benzoxazine monomers enables a secondary thermal polymerization pathway that dramatically increases crosslink density and glass transition temperature (Tg) [1]. For bis-benzoxazine monomers based on bisphenol A with allylamine, the cured thermoset exhibits a Tg of approximately 300 °C, compared to approximately 157–174 °C for non-allyl bisphenol A- and bisphenol F-based benzoxazines (BA-a and BF-a), respectively [2][3]. This represents a Tg enhancement of roughly 125–145 °C attributable to the allyl crosslinking mechanism.

Glass transition temperature Allyl crosslinking Polybenzoxazine

Bifunctional Allyl Architecture Provides >185 °C Tg Advantage Over Monofunctional Allyl Phenols

A direct comparison of biobased benzoxazine resins demonstrates the quantifiable advantage of dual allyl functionality. Poly(M-apa), derived from magnolol (a biphenol with two allyl groups), achieves a Tg exceeding 400 °C, whereas poly(E-apa), derived from eugenol (a monofunctional allyl phenol), reaches only 215 °C [1]. The initial thermal decomposition temperature (Tdi) shows a corresponding advantage: 441 °C for the bifunctional system vs. 373 °C for the monofunctional analog [1]. 4,4'-Methylenebis(2-allylphenol), with its two ortho-allyl substituents, is structurally positioned to deliver the bifunctional crosslinking advantage.

Crosslink density Bifunctional monomer Magnolol analog

Lower LogP (4.15–4.58) vs. Diallyl Bisphenol A (LogP 5.47) Enables More Favorable Solubility Profile

The calculated LogP of 4,4'-methylenebis(2-allylphenol) ranges from 4.15 to 4.58 [1], substantially lower than the LogP of 5.47 reported for 2,2'-diallyl bisphenol A (DABA) . This difference arises from the replacement of the hydrophobic isopropylidene group (–C(CH₃)₂–) in DABA with a single methylene bridge (–CH₂–). A lower LogP translates to reduced lipophilicity, potentially improving compatibility with polar solvents and resin formulations, as well as altering biological partitioning behavior for applications in medicinal chemistry probe development.

Lipophilicity LogP Solubility

Bisphenol F Core (Methylene Bridge) Offers Conformational Flexibility Advantage Over Rigid Biphenyl Neolignans

Compared to magnolol, a natural biphenyl neolignan with two allyl groups and a rigid biphenyl core, 4,4'-methylenebis(2-allylphenol) incorporates a tetrahedral methylene bridge that introduces a degree of conformational flexibility between the two aromatic rings . While magnolol-based polybenzoxazines achieve exceptional Tg values (>400 °C), their rigid structure can present processing challenges and brittleness [1]. The methylene bridge in this compound allows for some chain mobility while retaining dual allyl crosslinking capability, potentially offering a more favorable balance between thermal performance and processability for applications where some ductility or lower melt viscosity is required [2].

Conformational flexibility Processability Benzoxazine monomer design

Evidence-Backed Application Scenarios for 4,4'-Methylenebis(2-allylphenol) in High-Performance Materials and Research


High-Tg Polybenzoxazine Thermosets for Aerospace and Electronic Encapsulation

The dual allyl functionality of 4,4'-methylenebis(2-allylphenol) enables a two-stage cure mechanism—allyl polymerization followed by oxazine ring-opening—producing polybenzoxazine networks with glass transition temperatures in the 300 °C range, approximately 125–145 °C higher than non-allyl bis-benzoxazines [1]. The methylene bridge further contributes thermal degradation resistance superior to isopropylidene-linked analogs [2]. These combined features make this monomer suitable for formulating aerospace composite matrices and high-temperature electronic encapsulants where thermal stability above 300 °C is a critical procurement specification.

Bismaleimide (BMI) Resin Modifier with Enhanced Processability

As an o,o'-diallyl bisphenol, this compound can serve as a reactive diluent and toughening agent for bismaleimide (BMI) resins, analogous to the established use of 2,2'-diallyl bisphenol A (DABA) in BMI formulations [1]. The lower LogP (4.15–4.58 vs. 5.47 for DABA) suggests improved compatibility with polar BMI components [2], while the methylene bridge may offer a different viscosity profile during resin transfer molding compared to the bulkier isopropylidene analog [3]. These properties warrant evaluation in BMI/DABA replacement studies targeting improved processability without sacrificing thermal performance.

Biological Probe Development as a Neolignan Analog

The structural similarity of 4,4'-methylenebis(2-allylphenol) to the natural neolignans honokiol and magnolol—both of which exhibit documented anti-proliferative and antiviral activities—positions this compound as a synthetic scaffold for structure-activity relationship (SAR) studies [1]. A published series of bisphenol derivatives bearing allylic moieties, synthesized as honokiol/magnolol analogs, demonstrated specific anti-proliferation activity against SVR cells and moderate anti-HIV-1 activity [2]. The methylene bridge introduces a distinct geometry compared to the natural biphenyl and para-allyl substitution patterns, enabling systematic exploration of linker-dependent pharmacological effects [3].

High-Char-Yield Flame-Retardant Thermoset Development

The combination of a thermally robust methylene bridge [1] with dual allyl crosslinking sites offers a pathway to polybenzoxazine thermosets with enhanced char yield under anaerobic conditions. While DABA-based BMI systems typically achieve char yields of 29–35% at 700 °C [2], the increased thermal stability of the methylene linkage over isopropylidene suggests potential for higher char retention. This application scenario is particularly relevant for flame-retardant coatings and structural composites requiring intrinsic fire resistance without halogenated additives.

Quote Request

Request a Quote for 4,4'-Methylenebis(2-allylphenol)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.